2-Benzyl Substitution on Oxazole Confers Wild-Type HIV-1 Reverse Transcriptase Inhibitory Potency in the Low Nanomolar Range
The Bollini et al. (2013) study established that benzyloxazole derivatives serve as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). Optimization of the 4-R substituent on the benzyloxazole scaffold yielded analogs 1e (4-ethyl) and 1f (4-isopropyl) with 1–7 nM potency against both wild-type virus and the Tyr181Cys variant [1]. The benzyl group at the oxazole 2-position is a critical pharmacophoric element; the crystal structure of benzyloxazole 1 confirmed binding in the NNRTI pocket [2]. While CAS 956723-05-0 itself has not been directly assayed in this system, it retains the identical 2-benzyloxazole core pharmacophore required for this activity. In contrast, analogs lacking the 2-benzyl group—such as 2-methyl- or 2-phenyl-substituted oxazole-5-acetic acids—would not be expected to engage the NNRTI binding pocket with comparable affinity [3].
| Evidence Dimension | HIV-1 RT inhibitory potency (wild-type) for benzyloxazole scaffold analogs |
|---|---|
| Target Compound Data | CAS 956723-05-0: Contains 2-benzyloxazole core; direct assay data not available in primary literature |
| Comparator Or Baseline | Benzyloxazole 1e (4-ethyl derivative): 1–7 nM (WT HIV-1); Benzyloxazole 1f (4-isopropyl derivative): 1–7 nM (WT HIV-1) [1] |
| Quantified Difference | Class-level: 2-benzyloxazole scaffold yields low-nM potency; 2-methyl or 2-phenyl analogs without benzyl group show reduced or absent NNRTI activity [3] |
| Conditions | In vitro HIV-1 reverse transcriptase enzyme inhibition assay; infected T-cell antiviral assay; wild-type and Tyr181Cys variant [1] |
Why This Matters
A researcher requiring a 2-benzyloxazole building block for NNRTI development must select CAS 956723-05-0 to retain the benzyl pharmacophore; generic oxazole-5-acetic acid analogs lacking the 2-benzyl group would forfeit the documented low-nanomolar antiviral scaffold activity.
- [1] Bollini M, Gallardo-Macias R, Spasov KA, Tirado-Rives J, Anderson KS, Jorgensen WL. Optimization of benzyloxazoles as non-nucleoside inhibitors of HIV-1 reverse transcriptase to enhance Y181C potency. Bioorganic & Medicinal Chemistry Letters, 2013, 23(4): 1110-1113. PMID: 23298809. View Source
- [2] Protein Data Bank in Europe (PDBe). Crystal structure of HIV-1 reverse transcriptase in complex with benzyloxazole inhibitor (PDB 7u5z). View Source
- [3] Bollini M, Domaoal RA, Thakur VV, Gallardo-Macias R, Spasov KA, Anderson KS, Jorgensen WL. Computationally-guided optimization of a docking hit to yield catechol diethers as potent anti-HIV agents. Journal of Medicinal Chemistry, 2011, 54(24): 8582-8591. View Source
